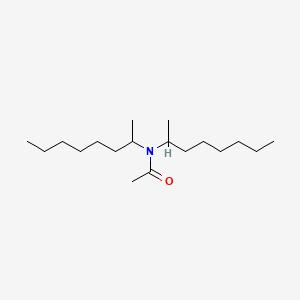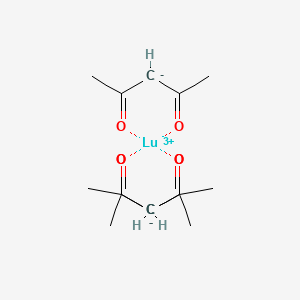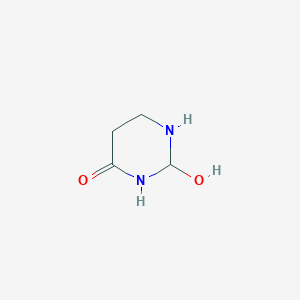
4(1H)-Pyrimidinone, 2-hydroxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is a heterocyclic organic compound with significant importance in various fields of scientific research. This compound is characterized by a pyrimidine ring with a hydroxyl group at the second position and a keto group at the fourth position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry, pharmaceuticals, and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea with β-diketones in the presence of a base, leading to the formation of the pyrimidinone ring. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product. The industrial process often involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-pyrimidine.
Reduction: The keto group can be reduced to form 2-hydroxy-4(1H)-pyrimidinone.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 2,4-Dioxo-pyrimidine.
Reduction: 2-Hydroxy-4(1H)-pyrimidinone.
Substitution: Various substituted pyrimidinones depending on the substituent introduced.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2-hydroxy-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of agrochemicals and dyes due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to participate in various chemical reactions also allows it to interfere with metabolic pathways, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
2-Hydroxyquinoline: Similar in structure but with a quinoline ring instead of a pyrimidine ring.
4-Hydroxy-2-quinolone: Contains a quinolone ring with hydroxyl and keto groups at similar positions.
2-Hydroxy-4-methylpyrano[3,2-c]quinolin-5-one: A fused heterocyclic compound with similar functional groups.
Uniqueness: 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is unique due to its specific arrangement of functional groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C4H8N2O2 |
|---|---|
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
2-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-2-5-4(8)6-3/h4-5,8H,1-2H2,(H,6,7) |
Clé InChI |
PDPYBSMGVPTVTD-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


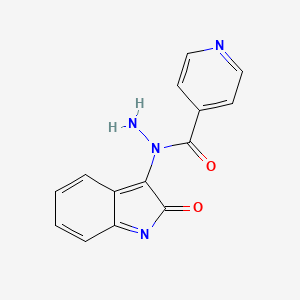
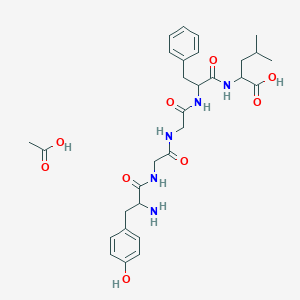

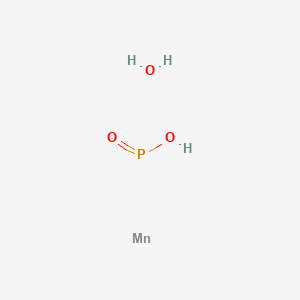

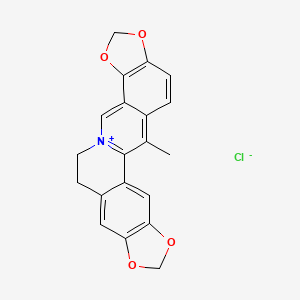

![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
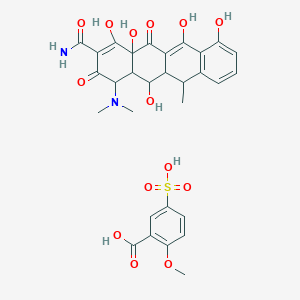

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)
